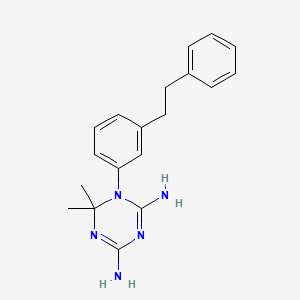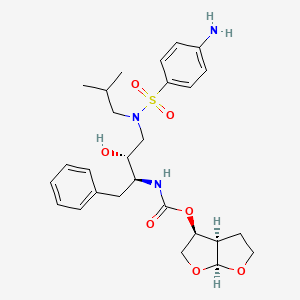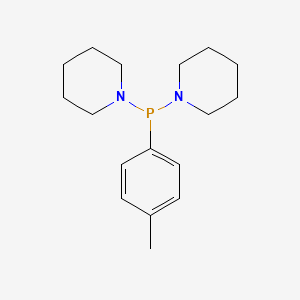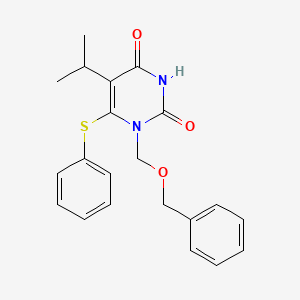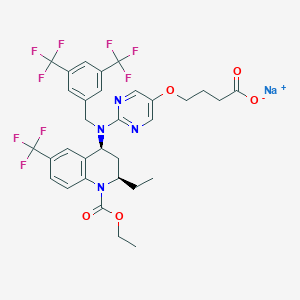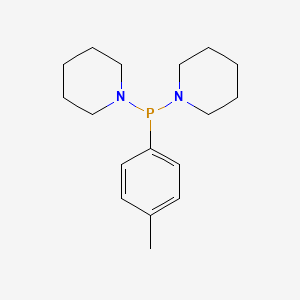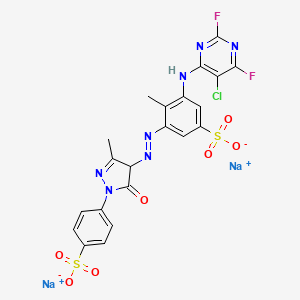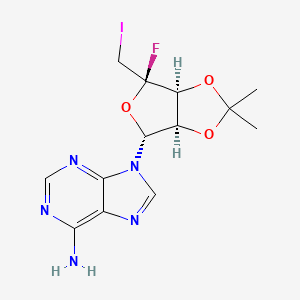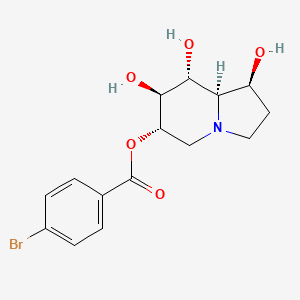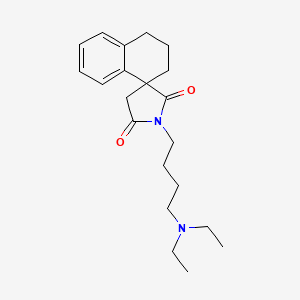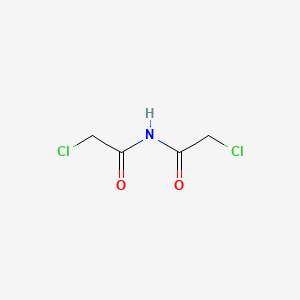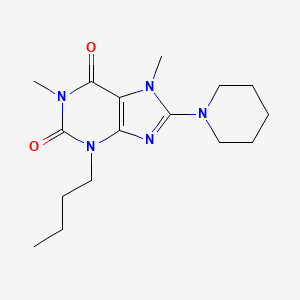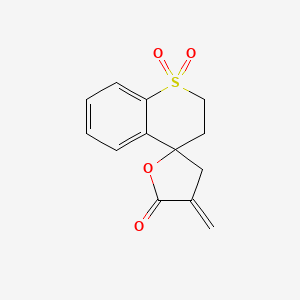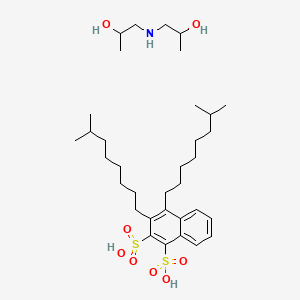
3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol is a complex organic compound with a unique structure that combines a naphthalene core with sulfonic acid groups and a hydroxypropylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with sulfonating agents to introduce sulfonic acid groups. The hydroxypropylamino side chain can be introduced through a reaction with propylene oxide and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulfonic acid groups to sulfonate salts.
Substitution: The hydroxypropylamino side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a β2-adrenergic receptor blocker.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily by blocking the β2-adrenergic receptor. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by epinephrine. Specifically, it inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cAMP levels .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known β-adrenergic blocker used as an antihypertensive and antianginal agent.
Naphthalene-1,3-disulfonic acid: Another naphthalene derivative with sulfonic acid groups.
Bis(7-methyloctyl) adipate: A compound with similar alkyl side chains.
Uniqueness
3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol is unique due to its combination of a naphthalene core, sulfonic acid groups, and a hydroxypropylamino side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63568-35-4 |
|---|---|
Molecular Formula |
C34H59NO8S2 |
Molecular Weight |
674.0 g/mol |
IUPAC Name |
3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C28H44O6S2.C6H15NO2/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-5(8)3-7-4-6(2)9/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);5-9H,3-4H2,1-2H3 |
InChI Key |
UEBILQPBSMAQRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.CC(CNCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



